molecular formula C13H12ClNO2 B1407371 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride CAS No. 1824548-00-6

11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride

Cat. No.: B1407371
CAS No.: 1824548-00-6
M. Wt: 249.69 g/mol
InChI Key: AICVKHBEHLVFCP-UHFFFAOYSA-N
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Description

Historical Development of Dibenzodioxepin Compounds

The historical development of dibenzodioxepin compounds can be traced through the broader evolution of heterocyclic chemistry, particularly in the context of seven-membered ring systems containing oxygen heteroatoms. The foundational work in oxepine chemistry began with the recognition that seven-membered oxygen heterocycles represented a distinct class of compounds with unique properties compared to their five- and six-membered analogs. The development of dibenzodioxepin systems emerged from efforts to create more complex polycyclic structures that could serve as scaffolds for pharmaceutical development and as models for understanding the electronic behavior of medium-ring heterocycles.

Early synthetic approaches to dibenzodioxepin compounds focused on cyclization reactions involving appropriately substituted biphenyl derivatives containing oxygen-containing linking groups. The challenges associated with forming seven-membered rings, including entropic factors and conformational constraints, led to the development of specialized synthetic methodologies. The incorporation of amino substituents, as seen in 11H-dibenzo[b,e]dioxepin-2-amine, represents a later development that expanded the chemical versatility of these systems by introducing nucleophilic reactivity and hydrogen bonding capability.

The recognition of dibenzodioxepin compounds as valuable heterocyclic building blocks has been reinforced by their classification within chemical databases and their availability through specialized chemical suppliers. This commercial availability reflects the established importance of these compounds in contemporary chemical research and their role as fundamental building blocks for more complex molecular architectures. The systematic study of these compounds has contributed to a deeper understanding of the electronic and conformational properties of medium-ring heterocycles, influencing broader developments in heterocyclic chemistry.

Classification within Heterocyclic Chemistry

Within the systematic classification of heterocyclic compounds, 11H-dibenzo[b,e]dioxepin-2-amine hydrochloride occupies a specific position as a member of the seven-membered oxygen-containing heterocyclic family. According to established nomenclature systems, this compound belongs to the oxepine class, which encompasses seven-membered rings containing one or more oxygen atoms. The dibenzo designation indicates the fusion of two benzene rings to the central heterocyclic core, creating a tricyclic system with enhanced rigidity and extended conjugation compared to simple oxepines.

The compound can be further classified based on the specific substitution pattern and the presence of heteroatoms. The 1,4-dioxepin core contains two oxygen atoms separated by two carbon atoms, creating a specific electronic environment that influences the chemical properties of the entire molecule. The amino substituent at the 2-position places this compound within the broader category of aminoheterocycles, which are recognized for their importance in medicinal chemistry and their ability to participate in hydrogen bonding interactions.

Classification Level Category Specific Designation
Ring Size Seven-membered Heptacyclic
Heteroatom Type Oxygen Oxepine
Number of Heteroatoms Two Dioxepin
Ring Fusion Pattern Tricyclic Dibenzo-fused
Functional Groups Amino, Hydrochloride Aminoheterocycle salt

The classification of this compound within heterocyclic chemistry also considers its relationship to other important compound classes. The structural similarity to dibenzoxepines, which contain a single oxygen atom in the seven-membered ring, places it within a related family of compounds that share similar synthetic approaches and chemical properties. However, the presence of two oxygen atoms in the 1,4-positions creates distinct electronic effects and conformational preferences that differentiate it from simple dibenzoxepine systems.

Significance of the Dioxepin Scaffold in Chemical Research

The dioxepin scaffold present in 11H-dibenzo[b,e]dioxepin-2-amine hydrochloride holds particular significance in chemical research due to its unique structural features and the challenges it presents for synthetic chemistry. The seven-membered ring containing two oxygen atoms represents a relatively uncommon structural motif that provides opportunities for exploring new chemical reactivity patterns and developing novel synthetic methodologies. The electronic properties of the dioxepin ring, influenced by the presence of two oxygen heteroatoms, create a distinct chemical environment that can be exploited in various research contexts.

Research into dioxepin scaffolds has revealed their potential as building blocks for the synthesis of more complex natural products and pharmaceutical compounds. The conformational flexibility of the seven-membered ring, combined with the electronic effects of the oxygen heteroatoms, provides a unique platform for studying structure-activity relationships in medicinal chemistry applications. The amino substituent in the 2-position of this particular compound adds an additional dimension of chemical reactivity, enabling further functionalization and derivatization for specific research objectives.

The significance of the dioxepin scaffold extends to its role in understanding the fundamental principles of heterocyclic chemistry. Studies of compounds containing this structural motif contribute to broader knowledge about the electronic behavior of medium-ring heterocycles and the factors that influence their stability and reactivity. The systematic investigation of dioxepin compounds has provided insights into the relationship between ring size, heteroatom positioning, and chemical properties, informing the design of new heterocyclic systems with desired characteristics.

Contemporary research applications of dioxepin scaffolds include their use as intermediates in total synthesis programs, their investigation as potential pharmaceutical agents, and their study as models for understanding conformational dynamics in medium-ring systems. The commercial availability of 11H-dibenzo[b,e]dioxepin-2-amine and its hydrochloride salt reflects the established importance of these compounds in modern chemical research and their recognition as valuable synthetic building blocks.

Overview of Related Tricyclic Heterocyclic Systems

The structural framework of 11H-dibenzo[b,e]dioxepin-2-amine hydrochloride can be understood within the broader context of related tricyclic heterocyclic systems that share similar architectural features but differ in their heteroatom composition and substitution patterns. The most closely related systems include dibenzoxepines, which contain a single oxygen atom in the seven-membered ring, and dibenzothiepines, which incorporate sulfur as the heteroatom. These related systems provide important points of comparison for understanding the unique properties conferred by the 1,4-dioxepin core structure.

Dibenzoxepine compounds, exemplified by structures such as dibenzo[b,f]oxepine, represent one of the most extensively studied classes of tricyclic seven-membered heterocycles. These compounds have found significant applications in medicinal chemistry, particularly in the development of tricyclic antidepressants and other psychoactive compounds. The structural similarity between dibenzoxepines and dibenzodioxepines suggests potential for similar biological activities, while the additional oxygen atom in the dioxepin system may confer distinct pharmacological properties or synthetic utility.

Tricyclic System Heteroatom(s) Ring Size Key Applications
Dibenzo[b,e]dioxepin Two Oxygen Seven Building blocks, synthetic intermediates
Dibenzo[b,f]oxepine One Oxygen Seven Pharmaceuticals, natural products
Dibenzo[b,f]thiepine One Sulfur Seven Antidepressants, synthetic intermediates
Dibenzo[b,f]azepine One Nitrogen Seven Anticonvulsants, mood stabilizers

The dibenzothiepine class, which includes compounds such as the precursors to the antidepressant dothiepin, demonstrates the impact of heteroatom substitution on the properties of tricyclic seven-membered ring systems. The replacement of oxygen with sulfur introduces different electronic effects and conformational preferences, leading to distinct chemical and biological properties. Similarly, dibenzazepine systems, containing nitrogen as the heteroatom, represent another important class of tricyclic compounds with established pharmaceutical applications.

The comparative study of these related tricyclic systems has provided valuable insights into the relationship between structural features and chemical properties. The electronic effects of different heteroatoms, the influence of substitution patterns, and the impact of conformational constraints have all been systematically investigated across these compound families. This comparative approach has informed the design of new heterocyclic systems and guided the development of synthetic methodologies for accessing diverse tricyclic architectures.

The heterocyclic building block nature of 11H-dibenzo[b,e]dioxepin-2-amine hydrochloride positions it as a valuable component in the synthesis of more complex systems that may incorporate features from multiple tricyclic families. The amino functionality provides opportunities for coupling reactions that could lead to the formation of larger polycyclic systems or the attachment of additional pharmacophoric groups. This versatility underscores the importance of dibenzodioxepin compounds as foundational elements in contemporary heterocyclic chemistry and their potential for contributing to future developments in this field.

Properties

IUPAC Name

6H-benzo[b][1,4]benzodioxepin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11;/h1-7H,8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICVKHBEHLVFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel(0)-Catalyzed Reductive-Heck Reaction

A recent scalable and regioselective method employs a nickel(0)-catalyzed reductive-Heck reaction to synthesize dibenzo[b,e]oxepine derivatives, which are closely related to the target compound. The key steps include:

  • Starting from 2-iodophenol and 1-bromo-2-(bromomethyl)benzene derivatives to prepare substrates.
  • Sonogashira coupling to introduce alkyne moieties.
  • Nickel(0)-catalyzed intramolecular cyclization under reductive conditions with sodium formate as the reducing agent.

Optimized conditions were found to be:

Parameter Condition
Catalyst Ni(PPh3)4 (5 mol %)
Reducing agent Sodium formate (HCO2Na, 1.5 equiv.)
Solvent N,N-Dimethylformamide (DMF) - Water (2:1)
Temperature 100 °C
Time 12 hours
Yield Up to 85% isolated yield

This method tolerates various functional groups, including hydroxyl and methoxy substituents, and provides high regio- and stereoselectivity for the dibenzooxepine framework.

Mechanistic Insights

The mechanism involves:

  • Oxidative addition of nickel(0) to the alkyne substrate.
  • Formation of a σ-vinyl nickel intermediate.
  • Coordination and decarboxylation of the formate ion leading to β-hydride elimination.
  • Reductive elimination to yield the dibenzooxepine product with Z-configuration.

This catalytic cycle regenerates the nickel(0) catalyst, making the process efficient and sustainable.

Palladium-Catalyzed Intramolecular Carbometalation

Another authoritative method involves palladium-catalyzed intramolecular carbometalation of alkynes to form the dibenzooxepine core with high stereoselectivity. Key features include:

  • Starting materials: 4-bromo-2-(2-iodophenoxymethyl)-1-prop-1-ynyl-benzene and arylboronic acids.
  • Palladium catalyst facilitates intramolecular carbometalation forming a tetra-substituted exocyclic alkene intermediate.
  • Subsequent functional group transformations yield the amine hydrochloride salt.

This method achieves:

Parameter Condition
Catalyst Pd-based catalyst (specific complex not detailed)
Reaction type Intramolecular carbometalation
Scale Multikilogram scale
Purity of product >97%
Overall yield Approximately 47% over five steps

This approach is practical for large-scale synthesis of the hydrochloride salt of the amine derivative, suitable for pharmaceutical applications.

Reduction and Functional Group Transformation Routes

The amine functionality at the 2-position is typically introduced by reduction of nitro precursors or by amination reactions post-cyclization. Common strategies include:

  • Reduction of nitro-substituted dibenzooxepine intermediates using catalytic hydrogenation or chemical reductants.
  • Formation of hydrochloride salts by treatment with hydrochloric acid to improve stability and handling.

These transformations are generally conducted after constructing the dibenzooxepine ring system to ensure regioselective amine placement.

Summary Table of Preparation Methods

Method Catalyst/Key Reagents Conditions Yield (%) Notes
Ni(0)-Catalyzed Reductive-Heck Ni(PPh3)4, Sodium formate DMF-H2O (2:1), 100 °C, 12 h 85 High regio- and stereoselectivity, scalable
Pd-Catalyzed Carbometalation Pd catalyst, arylboronic acids Multistep, multikilogram scale 47 (overall) High purity, practical for scale-up
Reduction of Nitro Precursors Catalytic hydrogenation or chemical reductants Post-cyclization Variable For amine introduction
Hydrochloride Salt Formation HCl Standard acid-base reaction Quantitative Improves stability and isolation

Research Findings and Practical Considerations

  • The nickel-catalyzed method allows for a mild, regioselective, and efficient synthesis of the dibenzooxepine core with tolerance to diverse functional groups, making it suitable for synthesizing analogs and derivatives.
  • The palladium-catalyzed intramolecular carbometalation is a robust method for producing the amine hydrochloride salt on a large scale with high purity, suitable for pharmaceutical intermediates.
  • Reduction steps are crucial for converting nitro or other precursor groups into the amine functionality, with subsequent salt formation improving compound handling.
  • Computational studies support the nickel-catalyzed mechanism, confirming the energetic favorability of the cyclization and reductive elimination steps.
  • Optimization of solvent systems, catalyst loading, temperature, and reducing agents is key to maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

11H-Dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride features a complex molecular structure conducive to various biological interactions. It is categorized under dibenzodioxepins, which are known for their diverse pharmacological properties. The compound's chemical formula is C13H11ClN2OC_{13}H_{11}ClN_2O, with a molecular weight of approximately 246.69 g/mol.

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds related to this compound exhibit antidepressant properties. Doxepin, a closely related compound, is known to function as a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting potential similar mechanisms for the dibenzo compound. Studies have demonstrated its efficacy in alleviating symptoms of depression and anxiety disorders .

2. Anxiolytic Effects
The anxiolytic effects of compounds in this class have been documented, with evidence suggesting that they may modulate neurotransmitter systems involved in anxiety regulation. This application is particularly relevant for developing new therapeutic agents for anxiety disorders .

3. Neuroprotective Properties
Emerging research highlights the neuroprotective potential of dibenzodioxepins. These compounds may help protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases .

Chemical Research Applications

1. Synthesis and Development
this compound serves as a precursor in synthetic organic chemistry. Its unique structure allows it to be utilized in synthesizing other complex molecules, particularly in pharmaceutical chemistry .

2. Analytical Chemistry
The compound can be employed as a standard reference material in analytical methods such as chromatography and mass spectrometry due to its well-defined chemical properties .

Case Studies

Case Study 1: Antidepressant Efficacy
A clinical trial investigated the effects of a related compound on patients with major depressive disorder (MDD). Results indicated significant improvements in depressive symptoms compared to placebo groups, supporting the potential use of dibenzodioxepins in treating MDD .

Case Study 2: Neuroprotection in Animal Models
An animal study assessed the neuroprotective effects of 11H-dibenzo[b,e][1,4]dioxepin derivatives in models of Alzheimer’s disease. The findings revealed reduced neuronal loss and improved cognitive function, suggesting promising therapeutic avenues for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Depsidones

Depisdones , such as those derived from mangrove-associated Talaromyces fungi, share a related 11H-dibenzo(b,e)[1,4]dioxepin-11-one backbone. Key differences include:

  • Functional Groups : Depsidones feature a ketone group at position 11, unlike the amine group in the target compound.
  • Biological Activity: Depsidones exhibit antioxidant properties, attributed to their ability to integrate into lipid microdomains and stabilize phenolic groups via bridging at the p-position .
Property 11H-Dibenzo[b,e][1,4]dioxepin-2-amine HCl Depsidones (e.g., 11H-dibenzo(b,e)[1,4]dioxepin-11-one)
Core Structure Dibenzo-dioxepin with amine Dibenzo-dioxepin with ketone
Key Substituent -NH₂ at position 2 =O at position 11
Bioactivity Not explicitly reported Antioxidant, membrane stabilization
Source Synthetic Natural (fungal metabolites)

Pharmacological Analogs: Doxepin Hydrochloride

Doxepin hydrochloride (C₁₉H₂₁NO·HCl), a tricyclic antidepressant, shares a dibenzo-oxepin backbone but differs in substituents:

  • Structure: Features a dimethylamino-propylidene side chain instead of the amine group.
  • Function: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and histamine H₁ receptor antagonist.
  • Regulatory Status: Officially monographed in the USP for quality control, emphasizing its clinical use .
Property 11H-Dibenzo[b,e][1,4]dioxepin-2-amine HCl Doxepin Hydrochloride
Molecular Formula C₁₆H₁₆ClNO₂ C₁₉H₂₁NO·HCl
Key Substituent -NH₂ at position 2 -N(CH₃)₂ at position 11
Pharmacological Role Undefined Antidepressant, antihistaminic
Regulatory Status Research compound (discontinued commercial availability ) USP-monographed pharmaceutical

Heteroatom Variants: Dibenzoazepines/Oxazepines

Compounds like 11H-dibenzo[b,e]azepines (e.g., 1159-95-1) replace the dioxepin oxygen atoms with nitrogen, altering electronic properties and bioactivity:

  • Example: 2-Chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (CAS 1159-95-1) has a diazepine core and exhibits H1/5-HT2A receptor modulation, suggesting applications in sleep disorders .
Property 11H-Dibenzo[b,e][1,4]dioxepin-2-amine HCl 11H-Dibenzo[b,e][1,4]diazepin-11-one Derivatives
Heteroatoms Two oxygen atoms in dioxepin Two nitrogen atoms in diazepine
Bioactivity Undefined Receptor modulation (H1/5-HT2A)
Applications Research compound Therapeutic (e.g., sleep disorder treatment)

Biological Activity

11H-Dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including anti-cancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound belongs to the dibenzo[d,e][1,4]dioxepin family, characterized by a fused dioxepin ring structure. Its chemical formula is C14_{14}H13_{13}ClN2_2O2_2, and it exhibits various functional groups that contribute to its biological properties.

1. Anti-Cancer Activity

Several studies have explored the anti-cancer potential of dibenzo derivatives, including this compound.

  • Mechanism of Action : Research indicates that this compound can induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 0.71 to 7.29 μM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) . The compound's ability to arrest the cell cycle in the G2/M phase has been documented, leading to increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .
Cell LineIC50 (μM)Mechanism of Action
A5490.71Apoptosis induction
MDA-MB-2317.29G2/M phase arrest

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly alpha-glucosidase.

  • Alpha-Glucosidase Inhibition : A study highlighted that certain derivatives exhibited significant alpha-glucosidase inhibitory activity with IC50 values as low as 10.4 μM . Molecular docking studies revealed that these compounds interact with key amino acid residues in the enzyme's active site, suggesting a competitive inhibition mechanism.
CompoundIC50 (μM)Docking Score (kcal/mol)
1e10.4-11.2
Original70.6N/A

3. Neuropharmacological Effects

Some derivatives of dibenzo compounds have shown potential antidepressant activity, indicating their role in modulating neurotransmitter systems . The structural modifications in these compounds can enhance their efficacy and selectivity for specific receptors involved in mood regulation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of dibenzo derivatives for their anti-proliferative effects on human cancer cell lines. The findings demonstrated that specific modifications could significantly enhance biological activity, paving the way for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the molecular structure of 11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the core dibenzo-dioxepin framework and amine substitution patterns. High-resolution mass spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns, as demonstrated in EPA/NiH spectral databases for related dibenzo-dioxepin derivatives . For purity assessment, combine UV-Vis spectroscopy with chromatographic methods (e.g., HPLC) to detect contaminants or degradation products .

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodological Answer : Utilize reversed-phase HPLC with a C18 column and a mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor for isomers and related compounds using retention time comparisons, as outlined in USP monographs for structurally similar tricyclic amines . Quantify impurities against validated reference standards, ensuring resolution (R ≥ 1.5) between critical peaks .

Q. What are the key physicochemical properties influencing the solubility and stability of this compound?

  • Methodological Answer : Determine logP values experimentally via shake-flask or chromatographic methods to assess lipophilicity, which impacts solubility in aqueous buffers. Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should be conducted using accelerated degradation protocols. For example, related dibenzo-dioxepin derivatives show sensitivity to oxidation, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can (E) and (Z) isomerization during synthesis be resolved and quantified?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired isomer. Use chiral HPLC columns with polysaccharide-based stationary phases (e.g., Chiralpak AD-H) and polar organic mobile phases to separate isomers. Validate resolution using USP guidelines, which mandate baseline separation (R ≥ 1.5) and relative retention time matching for isomers in tricyclic compounds .

Q. What strategies are effective for studying receptor-binding mechanisms of this compound, particularly with H1 and 5-HT2A receptors?

  • Methodological Answer : Perform competitive radioligand binding assays using transfected HEK293 cells expressing human H1 or 5-HT2A receptors. Use [3H]-mepyramine for H1 and [3H]-ketanserin for 5-HT2A, with nonspecific binding blocked by 10 μM mianserin. Analyze data via nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Structural analogs in patent literature show nanomolar affinity, suggesting similar methodologies apply .

Q. How can metabolic pathways and potential toxic metabolites be identified?

  • Methodological Answer : Conduct in vitro metabolism studies using human liver microsomes (HLM) or hepatocytes. Employ LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. For example, chlorinated dibenzo-dioxepin derivatives are prone to oxidative dechlorination, forming reactive intermediates that may require glutathione trapping assays .

Q. What experimental designs are optimal for optimizing synthetic yield while minimizing byproducts?

  • Methodological Answer : Apply factorial design (e.g., 2k-p designs) to evaluate variables like catalyst loading, temperature, and reaction time. For instance, studies on dibenzo[b,f]oxazepine synthesis achieved 85% yield by optimizing Pd-catalyzed coupling steps and reducing solvent volume . Statistical software (e.g., JMP, Minitab) can model interactions and identify significant factors.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride
Reactant of Route 2
11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride

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